The compound (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features. It incorporates a piperazine ring and a triazolo[4,3-b]pyridazine moiety, which are known for their diverse pharmacological activities. This compound is classified within the broader category of heterocyclic compounds, which are notable for their potential in medicinal chemistry and drug development due to their interactions with various biological targets .
The synthesis of this compound typically involves several key steps:
The complexity of these synthetic routes underscores the importance of careful optimization to achieve high yields and purity necessary for biological testing.
The molecular formula of this compound is , with a molecular weight of approximately 368.45 g/mol. The structure features several distinct components:
The structural representation can be described using SMILES notation: CN(C(C)=O)C1=CC=CC(=C1)C1=NN=C2C=CC(=NN12)C1=CC=CC=C1
, which provides insights into its connectivity and functional groups .
The compound is expected to participate in various chemical reactions typical for heterocycles, including:
Research indicates that derivatives of triazolo-pyridazines often exhibit significant biological activities, including potential anti-cancer properties due to their ability to inhibit certain kinase pathways or modulate receptor activities .
The compound exhibits several relevant physical and chemical properties:
Further characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry may be employed to confirm structural integrity and purity during synthesis .
This compound holds promise for various scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: